Ethyl 6-methylpyridazine-3-carboxylate

Description

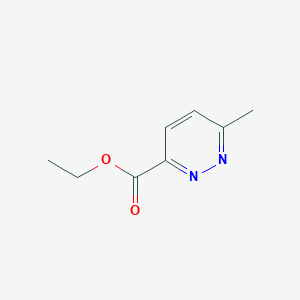

Structure

2D Structure

Properties

IUPAC Name |

ethyl 6-methylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-5-4-6(2)9-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCUVFPHYFZIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30665303 | |

| Record name | Ethyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64210-57-7 | |

| Record name | Ethyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30665303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-Methylpyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-methylpyridazine-3-carboxylate is a key heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical agents.[1] Its pyridazine core is a structural motif found in molecules with diverse biological activities, including potential antihypertensive and anti-inflammatory properties.[1] The strategic placement of the methyl and ethyl carboxylate groups provides reactive handles for further molecular elaboration, making it a valuable building block in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. It is designed to offer researchers and drug development professionals a detailed understanding of the underlying chemical principles, practical experimental protocols, and critical process considerations.

Core Synthetic Strategies

The synthesis of the pyridazine ring system, the core of this compound, is most commonly achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2][3] Variations of this fundamental approach, along with subsequent functional group manipulations, constitute the primary routes to the target molecule.

Pathway 1: Cyclocondensation of a γ-Ketoester with Hydrazine

This is a direct and widely employed method for constructing the pyridazine ring. The key starting material is a γ-ketoester, which contains the requisite 1,4-dicarbonyl functionality.

Mechanistic Rationale

The reaction proceeds via a classical cyclocondensation mechanism. Hydrazine, acting as a dinucleophile, initially attacks one of the carbonyl groups of the γ-ketoester, typically the more electrophilic ketone, to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the remaining free amino group of the hydrazine onto the ester carbonyl. Dehydration then leads to the formation of the stable aromatic pyridazine ring.

Caption: General mechanism of pyridazine synthesis from a γ-ketoester and hydrazine.

Experimental Protocol: Synthesis from Ethyl 4-acetylbutanoate

This protocol outlines a representative procedure starting from a readily available γ-ketoester.

Materials:

-

Ethyl 4-acetylbutanoate

-

Hydrazine hydrate

-

Ethanol

-

Oxidizing agent (e.g., Bromine in acetic acid)

-

Sodium bicarbonate

-

Ethyl acetate

-

Magnesium sulfate

-

Glacial acetic acid

Procedure:

-

Cyclization:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-acetylbutanoate in ethanol.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

-

Aromatization:

-

Dissolve the crude dihydropyridazinone intermediate in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the mixture at room temperature.

-

Stir the reaction for 2-3 hours until the starting material is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Data Summary:

| Step | Reactants | Solvent | Key Conditions | Typical Yield |

| Cyclization | Ethyl 4-acetylbutanoate, Hydrazine hydrate | Ethanol | Reflux, 4-6 h | 75-85% |

| Aromatization | Dihydropyridazinone, Bromine | Acetic Acid | Room Temp, 2-3 h | 60-70% |

Pathway 2: Multi-step Synthesis from Levulinic Acid

An alternative and often more cost-effective approach begins with levulinic acid, a readily available bio-based chemical. This pathway involves the initial formation of the pyridazinone ring followed by chlorination and esterification.

Synthetic Workflow

Caption: Multi-step synthesis of the target compound from levulinic acid.

Experimental Protocol: Synthesis of Methyl 6-chloropyridazine-3-carboxylate from Ethyl Levulinate

This protocol details a six-step synthesis of a key intermediate, which can then be converted to the final product.[4]

Materials:

-

Ethyl levulinate

-

Hydrazine hydrate

-

Bromine

-

Sodium acetate

-

Potassium dichromate

-

Sulfuric acid

-

Methanol

-

Thionyl chloride

-

Phosphorus oxychloride

Procedure:

-

Cyclization: React ethyl levulinate with hydrazine hydrate to form 4,5-dihydro-6-methyl-3(2H)-pyridazinone.

-

Bromination and Elimination: The dihydropyridazinone is treated with bromine to introduce a bromine atom, followed by elimination to form 6-methyl-3(2H)-pyridazinone.

-

Oxidation: The methyl group is oxidized to a carboxylic acid using an oxidizing agent like potassium dichromate in sulfuric acid to yield 6-oxo-1,6-dihydropyridazine-3-carboxylic acid.[5]

-

Esterification: The carboxylic acid is esterified to the methyl ester using methanol and an acid catalyst (e.g., thionyl chloride).[6]

-

Chlorination: The pyridazinone is converted to the corresponding chloropyridazine using a chlorinating agent such as phosphorus oxychloride, yielding methyl 6-chloropyridazine-3-carboxylate.[4][5]

-

Final Conversion: The chloro-intermediate can be subjected to further reactions to introduce the ethyl ester and confirm the structure, though the primary synthesis of the key precursor is detailed here.

Key Considerations:

-

Safety: The use of bromine and phosphorus oxychloride requires handling in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Control: The bromination step can be highly exothermic and may produce significant amounts of HBr gas, necessitating slow addition of the reagent.[5]

-

Intermediate Stability: The hydrobromide salt of 6-methyl-3(2H)-pyridazinone may form after bromination and elimination. Neutralization with a base like sodium acetate is often required to liberate the free pyridazinone.[5]

Trustworthiness and Self-Validating Systems

The protocols described are based on established and well-documented chemical transformations. The progress of each reaction step should be meticulously monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the choice of route often depending on the availability and cost of starting materials, as well as the desired scale of the reaction. The cyclocondensation of γ-ketoesters with hydrazine offers a direct approach, while the multi-step synthesis from levulinic acid provides a more economical alternative for large-scale production. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-methylpyridazine-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of Ethyl 6-methylpyridazine-3-carboxylate (CAS No. 64210-57-7), a heterocyclic compound of significant interest in medicinal chemistry. The pyridazine core is a privileged scaffold known for its unique physicochemical properties that are advantageous in drug design. While specific experimental data for this particular ester derivative is not extensively documented in public literature, this whitepaper consolidates available information and provides expert-driven predictions for its key physicochemical and spectroscopic characteristics. We present standardized, validated protocols for the experimental determination of these properties, including melting point, solubility, and NMR spectroscopy. Furthermore, this guide delves into the causality behind these experimental choices and contextualizes the compound's relevance by exploring the broad and potent pharmacological activities associated with the pyridazine nucleus, establishing this compound as a valuable intermediate in the synthesis of novel therapeutics.[1][2][3]

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a scaffold of increasing importance in modern drug discovery.[2] Its unique electronic structure imparts a significant dipole moment, weak basicity, and robust hydrogen-bonding capacity, making it an attractive bioisosteric replacement for phenyl rings or other heterocyles.[4] These properties can be strategically leveraged to enhance molecular recognition at target binding sites, improve aqueous solubility, and fine-tune a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This compound (C₈H₁₀N₂O₂) is a key exemplar of a functionalized pyridazine building block.[1] Its structure combines the influential pyridazine core with methyl and ethyl carboxylate groups, providing versatile handles for synthetic elaboration into more complex and potent pharmaceutical agents. Understanding its fundamental physicochemical properties is therefore a critical first step for any research program utilizing this intermediate for the development of compounds with potential anti-inflammatory, antihypertensive, or anticancer activities.[1][5][6]

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is paramount for anticipating its behavior in both chemical and biological systems. The following table summarizes the known and predicted properties of this compound.

| Property | Value / Predicted Value | Significance in Drug Development |

| CAS Number | 64210-57-7 | Unique identifier for substance registration and tracking.[1] |

| Molecular Formula | C₈H₁₀N₂O₂ | Defines the elemental composition.[1] |

| Molecular Weight | 166.18 g/mol | Influences diffusion, membrane permeability, and formulation calculations.[1] |

| Physical State | Solid or high-boiling liquid | Affects handling, storage, and formulation (e.g., tablet vs. solution). |

| Melting Point | Not experimentally determined | A sharp melting point indicates high purity; critical for quality control. |

| Boiling Point | Not experimentally determined | Important for purification via distillation and assessing volatility. |

| Aqueous Solubility | Predicted to be limited | Directly impacts bioavailability and dictates formulation strategies. |

| pKa (Predicted) | < 2.3 | Determines the ionization state at physiological pH, affecting absorption and target interaction.[7] |

Expert Insights & Rationale

-

Solubility: The pyridazine nucleus, with its two nitrogen atoms, introduces polarity that can enhance aqueous solubility relative to a corresponding benzene analog. However, the ethyl ester and methyl groups are lipophilic, suggesting that the overall aqueous solubility will be limited. The compound is expected to be freely soluble in polar organic solvents such as DMSO, methanol, and ethyl acetate. This balance is crucial, as some degree of both lipophilicity and hydrophilicity is required for oral drug absorption.

-

pKa: The parent pyridazine molecule is a weak base with a pKa of approximately 2.33.[7] The presence of the electron-withdrawing ethyl carboxylate group at the 3-position is expected to further reduce the basicity of the ring nitrogens, likely lowering the pKa. At a physiological pH of 7.4, the compound will exist almost exclusively in its neutral, non-ionized form. This is a critical insight, as the neutral form is generally more capable of passively diffusing across biological membranes, a key step in drug absorption.

Section 2: Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the molecular structure, the following spectral characteristics are predicted.

-

¹H Nuclear Magnetic Resonance (¹H NMR):

-

Pyridazine Ring Protons: Two signals, appearing as doublets, are expected in the aromatic region (typically δ 7.5-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the methyl and ester substituents.

-

Ethyl Ester Group: A quartet corresponding to the methylene protons (-OCH₂-) around δ 4.0-4.5 ppm and a triplet for the terminal methyl protons (-CH₃) around δ 1.2-1.5 ppm.

-

C6-Methyl Group: A sharp singlet corresponding to the three methyl protons (-CH₃) attached to the pyridazine ring, likely appearing around δ 2.5-3.0 ppm.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

Carbonyl Carbon: A signal in the downfield region (δ ~160-170 ppm) corresponding to the ester carbonyl.

-

Aromatic Carbons: Four distinct signals in the aromatic region (δ ~120-160 ppm) for the carbons of the pyridazine ring.

-

Aliphatic Carbons: Signals for the ethyl ester's methylene carbon (δ ~60-65 ppm) and methyl carbon (δ ~14-15 ppm), as well as the C6-methyl carbon (δ ~20-25 ppm).

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ , characteristic of the ester carbonyl group.

-

C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the stretching vibrations within the pyridazine aromatic ring.

-

C-H Stretches: Aliphatic C-H stretching bands just below 3000 cm⁻¹ and aromatic C-H stretching bands just above 3000 cm⁻¹.

-

C-O Stretch: A distinct band in the 1100-1300 cm⁻¹ region for the ester C-O bond.

-

Section 3: Standardized Experimental Methodologies

To ensure data integrity and reproducibility, the following validated protocols are recommended for determining the core physicochemical properties of this compound.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise melting range, a key indicator of sample purity. Impurities typically depress and broaden the melting range.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the compound is thoroughly dried and finely powdered using a mortar and pestle.

-

Capillary Loading: Press the open end of a glass capillary tube into the powder, tapping the sealed end on a hard surface to compact a 2-3 mm column of the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool significantly.

-

Accurate Determination: Using a fresh sample, heat rapidly to within 20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure sample typically has a sharp range of < 2 °C.

References

- 1. This compound [myskinrecipes.com]

- 2. sarpublication.com [sarpublication.com]

- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 4. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Ethyl 6-methylpyridazine-3-carboxylate (CAS Number: 64210-57-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-methylpyridazine-3-carboxylate, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates the compound's synthesis, physicochemical properties, spectroscopic characterization, and reactivity. Furthermore, it explores its applications as a versatile intermediate in the development of novel therapeutic agents and other bioactive molecules. This guide is intended to be a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important pyridazine derivative.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore for designing molecules with a wide array of biological activities. Pyridazine derivatives have demonstrated significant potential as antihypertensive, anti-inflammatory, and anticancer agents, among others.[2][3] this compound (CAS: 64210-57-7) serves as a crucial intermediate in the synthesis of more complex molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]

Synthesis of this compound

The synthesis of the pyridazine core is most commonly achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. This fundamental approach offers a reliable and versatile route to a variety of substituted pyridazines.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound involves a two-step process starting from readily available precursors: the synthesis of 6-methylpyridazine-3-carboxylic acid followed by its esterification.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Methylpyridazine-3-carboxylic Acid

This multi-step process begins with the cyclization of a suitable precursor, followed by a series of transformations to introduce the carboxylic acid functionality. A potential route starts from ethyl levulinate.[5]

-

Cyclization: React ethyl levulinate with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding dihydropyridazinone.

-

Aromatization: The resulting dihydropyridazinone is then aromatized using an oxidizing agent such as bromine in acetic acid or manganese dioxide to yield 6-methyl-3(2H)-pyridazinone.

-

Chlorination: The pyridazinone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to give 3-chloro-6-methylpyridazine.

-

Cyanation: The chloro-substituent is displaced with a cyanide group using a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO.

-

Hydrolysis: The resulting 3-cyano-6-methylpyridazine is then hydrolyzed under acidic or basic conditions to afford 6-methylpyridazine-3-carboxylic acid.

Step 2: Esterification of 6-Methylpyridazine-3-carboxylic Acid

The final step involves the conversion of the carboxylic acid to its ethyl ester.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpyridazine-3-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[6][7]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its handling, characterization, and application in synthesis.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 64210-57-7 | [4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [4] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | Solid | - |

| Storage | Room temperature, dry | [4] |

Spectroscopic Characterization (Predicted)

While experimental spectra are the gold standard, in their absence, predicted spectroscopic data provides valuable insights for structural confirmation.

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring, the methyl group, and the ethyl ester moiety.

-

Pyridazine Ring Protons: Two doublets in the aromatic region (typically δ 7.5-9.0 ppm), showing coupling to each other.

-

Ethyl Group: A quartet for the methylene protons (-OCH₂-) deshielded by the adjacent oxygen atom (around δ 4.4 ppm) and a triplet for the methyl protons (-CH₃) of the ethyl group (around δ 1.4 ppm).

-

Methyl Group: A singlet for the methyl protons attached to the pyridazine ring (around δ 2.7 ppm).

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 165 ppm, corresponding to the ester carbonyl group.

-

Aromatic Carbons: Several signals in the aromatic region (δ 120-160 ppm) for the four carbons of the pyridazine ring. The carbon bearing the methyl group and the carbon bearing the ester group will have distinct chemical shifts.

-

Ethyl Group Carbons: A signal for the methylene carbon (-OCH₂-) around δ 62 ppm and a signal for the methyl carbon (-CH₃) around δ 14 ppm.

-

Methyl Carbon: A signal for the methyl carbon attached to the pyridazine ring, typically in the range of δ 20-25 ppm.

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.

-

C-O Stretch: A strong band in the region of 1250-1300 cm⁻¹ for the C-O single bond of the ester.

-

Aromatic C=N and C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

3.2.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-OC₂H₅, M-45) and the loss of ethylene (C₂H₄) via a McLafferty rearrangement if sterically feasible.[8][9]

Reactivity and Applications in Synthesis

This compound is a versatile building block due to the presence of multiple reactive sites.

Caption: Key reactive sites and potential transformations of this compound.

Reactions at the Ester Group

-

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with various amines to form a library of amide derivatives.

-

Amidation: Direct reaction with amines can lead to the formation of amides, which are common functionalities in bioactive molecules.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (6-methylpyridazin-3-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized.

Reactions on the Pyridazine Ring

-

N-Oxidation: The nitrogen atoms of the pyridazine ring can be oxidized to form N-oxides, which can alter the electronic properties of the ring and serve as handles for further functionalization.

-

Electrophilic Substitution: While the pyridazine ring is electron-deficient and generally resistant to electrophilic substitution, activation through N-oxidation can facilitate such reactions.

-

Nucleophilic Substitution: The pyridazine ring can be susceptible to nucleophilic attack, particularly if further activating groups are present.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable starting material for the synthesis of a diverse range of compounds with potential biological activity.

-

Pharmaceutical Intermediates: It is a key building block for constructing more complex molecules with potential therapeutic applications, including those with antihypertensive and anti-inflammatory properties.[4] The pyridazine scaffold is present in several marketed drugs, highlighting its importance in drug design.[2]

-

Agrochemical Research: The structural features of this compound make it a useful template for the design of novel pesticides and herbicides.[4] The stability and reactivity of the pyridazine ring can be fine-tuned to optimize the biological activity and environmental profile of agrochemicals.

-

Structure-Activity Relationship (SAR) Studies: By modifying the ester group, the methyl group, or the pyridazine ring itself, researchers can systematically explore the SAR of a lead compound, leading to the identification of more potent and selective drug candidates.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant applications in medicinal and agrochemical research. Its straightforward synthesis and the reactivity of its functional groups allow for the generation of diverse libraries of compounds for biological screening. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, and it is hoped that this information will be a valuable resource for scientists working in the field of drug discovery and development.

References

- 1. ETHYL 6-METHYLPYRIDINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl 5-amino-6-methylpyridine-3-carboxylate | C9H12N2O2 | CID 58563477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

Structure elucidation of Ethyl 6-methylpyridazine-3-carboxylate

An In-Depth Technical Guide to the Structure Elucidation of Ethyl 6-methylpyridazine-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound, a heterocyclic compound of interest to the pharmaceutical and agrochemical industries.[1][2] Moving beyond a simple recitation of methods, this document details the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. We emphasize the causality behind the analytical workflow, demonstrating how each technique provides a unique and essential piece of the structural puzzle. Detailed experimental protocols, data interpretation guidelines, and illustrative diagrams are provided to equip researchers, scientists, and drug development professionals with a robust methodology for characterizing novel heterocyclic compounds.

Introduction

1.1 Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered diazine heterocycle, is a privileged scaffold in modern chemistry.[3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. Derivatives of pyridazine have demonstrated a wide spectrum of biological activities, finding application as pharmaceuticals and as next-generation herbicides.[1][4] The precise characterization of novel pyridazine derivatives is therefore a critical step in the discovery and development pipeline.

1.2 The Imperative for Unambiguous Structure Elucidation

1.3 Profile: this compound

This guide focuses on the definitive structural analysis of this compound.

-

Molecular Formula: C₈H₁₀N₂O₂

-

Molecular Weight: 166.18 g/mol [2]

-

Core Structure: A substituted pyridazine ring.

The Integrated Analytical Workflow

A robust elucidation strategy does not rely on a single technique but rather on a logical sequence of experiments where the output of one informs the next. The goal is to move from a general molecular overview to a precise atomic map. Our approach begins with determining the molecular formula, proceeds to identify the functional groups present, and culminates in piecing together the molecular skeleton and confirming atom connectivity.

Mass Spectrometry (MS): Confirming the Foundation

3.1 Rationale

Mass spectrometry is the first logical step. It provides the single most critical piece of foundational data: the accurate molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further provide a molecular formula, dramatically constraining the number of possible structures.

3.2 Experimental Protocol (ESI-MS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: Acquire data in positive ion mode. The ESI process will likely protonate the molecule, so the primary ion observed will be [M+H]⁺.

-

Analysis: Determine the monoisotopic mass of the [M+H]⁺ ion and use it to calculate the mass of the neutral molecule. Compare this with the theoretical mass of C₈H₁₀N₂O₂.

3.3 Data Interpretation & Expected Results

The mass spectrum serves to confirm the molecular formula.

| Ion | Theoretical m/z | Observed m/z | Rationale |

| [M+H]⁺ | 167.0815 | ~167.081 | The protonated molecular ion, confirming the molecular weight. |

| [M+Na]⁺ | 189.0635 | ~189.063 | A common sodium adduct, further validating the molecular weight. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1 Rationale

IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence of key functional groups.[1][7] For this compound, we are specifically looking for confirmation of the ester group and the aromatic pyridazine ring.

4.2 Experimental Protocol (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.

4.3 Data Interpretation & Expected Results

The IR spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (pyridazine ring) |

| 2980-2850 | C-H Stretch | Aliphatic (methyl and ethyl groups) |

| ~1725 | C=O Stretch | Ester (strong, sharp band) |

| 1600-1450 | C=C and C=N Stretch | Aromatic (pyridazine ring) |

| 1300-1150 | C-O Stretch | Ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

5.1 Rationale

NMR spectroscopy is the most powerful technique for structure elucidation, providing a detailed map of the carbon-hydrogen framework.[4][8] By combining 1D and 2D experiments, we can determine the exact connectivity of every atom in the molecule.

5.2 One-Dimensional NMR (¹H and ¹³C)

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) spectrometer.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | Doublet (d) | 1H | H-4 (Pyridazine) |

| ~7.8 | Doublet (d) | 1H | H-5 (Pyridazine) |

| ~4.5 | Quartet (q) | 2H | -OCH₂ CH₃ (Ethyl Ester) |

| ~2.8 | Singlet (s) | 3H | -CH₃ (Methyl) |

| ~1.4 | Triplet (t) | 3H | -OCH₂CH₃ (Ethyl Ester) |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.

| Predicted Shift (ppm) | Assignment |

| ~165 | C =O (Ester Carbonyl) |

| ~160 | C -6 (Pyridazine, attached to CH₃) |

| ~152 | C -3 (Pyridazine, attached to Ester) |

| ~128 | C -4 (Pyridazine) |

| ~125 | C -5 (Pyridazine) |

| ~62 | -OCH₂ CH₃ (Ethyl Ester) |

| ~22 | -CH₃ (Methyl) |

| ~14 | -OCH₂CH₃ (Ethyl Ester) |

5.3 Two-Dimensional NMR: Connecting the Pieces

While 1D NMR helps identify the fragments, 2D NMR shows how they are connected.

COSY (Correlation Spectroscopy)

Rationale: COSY identifies protons that are coupled to each other, typically through 2 or 3 bonds. This is crucial for identifying adjacent protons, such as those in the ethyl group and on the pyridazine ring.

References

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity for diverse substitutions, have made it a cornerstone in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the significant and diverse biological activities of pyridazine derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications, elucidating the underlying mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation. This guide is intended to be a valuable resource for researchers actively engaged in the discovery and development of pyridazine-based therapeutics.

Introduction: The Versatility of the Pyridazine Core

The pyridazine scaffold is a versatile pharmacophore that has garnered significant attention in drug discovery due to its wide range of documented biological activities.[2] The presence of two adjacent nitrogen atoms imparts unique electronic properties, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. These features allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The ease of functionalization at various positions of the pyridazine ring provides a rich chemical space for the synthesis of diverse libraries of compounds, accelerating the identification of potent and selective therapeutic agents.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyridazine derivatives have demonstrated remarkable potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[3][4] Many of these compounds exert their effects by inhibiting key enzymes in oncogenic signaling pathways, particularly protein kinases.

Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of tumorigenesis. Pyridazine-based scaffolds have proven to be effective in the design of potent and selective kinase inhibitors.[1][5]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs are key mediators of this process. Several pyridazine derivatives have been shown to inhibit VEGFR, thereby suppressing tumor-induced angiogenesis.[6][7] For instance, certain pyridazine-containing compounds have exhibited significant inhibition of the VEGFR kinase, with IC50 values in the nanomolar range.[8]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central to the regulation of the cell cycle. The aberrant activity of CDKs, particularly CDK2, can lead to uncontrolled cell proliferation. Pyridazine derivatives have been developed as potent inhibitors of CDKs, inducing cell cycle arrest and apoptosis in cancer cells.[9]

-

Other Kinase Targets: The versatility of the pyridazine scaffold has enabled the development of inhibitors for a range of other oncogenic kinases, including c-Met, PIM-1, and Epidermal Growth Factor Receptor (EGFR).[5][10][11] Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors within the ATP-binding pocket of their respective kinase targets, guiding further lead optimization.[10][12]

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 4. Imaging of PDE2- and PDE3-Mediated cGMP-to-cAMP Cross-Talk in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis Implication in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

Ethyl 6-methylpyridazine-3-carboxylate molecular weight and formula

An In-depth Technical Guide to Ethyl 6-methylpyridazine-3-carboxylate: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is one such "privileged scaffold."[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an invaluable component in the design of bioactive molecules.[2] This guide provides a comprehensive technical overview of this compound, a key pyridazine derivative that serves as a versatile intermediate in the synthesis of pharmacologically active compounds.[3]

This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's fundamental properties, synthesis, and its significant role in the creation of next-generation therapeutics.

Core Molecular Attributes

A precise understanding of a molecule's fundamental characteristics is the bedrock of its application in complex synthetic and biological research. The core attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |

| CAS Number | 64210-57-7 | --INVALID-LINK-- |

| Appearance | Typically a solid | General Knowledge |

| Purity | ≥97% (typical) | --INVALID-LINK-- |

The presence of the pyridazine core endows this molecule with specific electronic properties that are highly advantageous in drug design. The nitrogen atoms act as hydrogen bond acceptors, facilitating strong interactions with biological targets, while the overall polarity of the ring can improve aqueous solubility and bioavailability of the final drug candidate.[4]

Synthesis Strategies: Constructing the Pyridazine Core

Illustrative Synthetic Workflow

The following diagram illustrates a plausible and widely utilized synthetic pathway for constructing a substituted pyridazine ring, which can be adapted to produce the title compound.

Caption: A generalized workflow for the synthesis of the pyridazine core.

Experimental Protocol: A Representative Cyclocondensation

The following is a generalized, step-by-step methodology for a typical cyclocondensation reaction to form a pyridazine derivative.

-

Reaction Setup: To a solution of a suitable 1,4-dicarbonyl precursor (1 equivalent) in a protic solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC). The causality for heating is to provide the necessary activation energy for the condensation and subsequent dehydration/cyclization steps.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization: The structure of the final product is confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5]

Applications in Drug Development: A Scaffold of Diverse Activity

The true value of this compound lies in its role as a versatile building block for compounds with a wide spectrum of pharmacological activities. The pyridazine and related pyridazinone cores are found in numerous clinically evaluated and marketed drugs.[6][7]

Key Therapeutic Areas:

-

Oncology: Pyridazine derivatives have been extensively investigated as anticancer agents. They can function as inhibitors of key signaling proteins involved in cancer progression, such as receptor tyrosine kinases and cyclin-dependent kinases.[1][8]

-

Inflammation and Immunology: Many pyridazine-based compounds exhibit potent anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) or by targeting key cytokines such as TNF-α and IL-6.[9]

-

Cardiovascular Diseases: The pyridazine scaffold is present in drugs developed for cardiovascular conditions. These compounds can act as antihypertensive agents, vasodilators, or cardiotonics.[10][11]

-

Infectious Diseases: The antimicrobial potential of pyridazine derivatives has been demonstrated against various bacterial and fungal strains.[11]

-

Central Nervous System (CNS) Disorders: The pyridazine nucleus has been incorporated into molecules targeting CNS disorders, with activities such as anticonvulsant, antidepressant, and anxiolytic effects.[10][11]

Mechanism of Action: The Role of the Pyridazine Core in Kinase Inhibition

A significant application of pyridazine-containing compounds is in the development of protein kinase inhibitors for cancer therapy. The diagram below illustrates the critical role of the pyridazine scaffold in binding to the ATP-binding pocket of a target kinase.

Caption: The pyridazine core acting as a hinge-binder in a protein kinase.

The nitrogen atoms of the pyridazine ring are well-positioned to form crucial hydrogen bonds with the backbone amide groups of the kinase "hinge region," a key interaction that anchors the inhibitor in the ATP-binding site and leads to potent and selective inhibition of the enzyme's activity.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives. While a specific Safety Data Sheet (SDS) for the title compound was not found in the search results, general guidelines based on related heterocyclic compounds should be followed.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention in all cases of significant exposure.

-

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a vast and diverse chemical space of high therapeutic potential. Its robust synthesis and the versatile reactivity of its pyridazine core make it an invaluable tool for medicinal chemists. The proven track record of the pyridazine scaffold in a multitude of therapeutic areas, from oncology to cardiovascular disease, underscores the continued importance of this heterocyclic system in the ongoing quest for novel and effective medicines. As research progresses, we can anticipate that this compound will continue to be a foundational element in the discovery and development of the next generation of life-changing drugs.

References

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. lehigh.edu [lehigh.edu]

- 6. ijcrt.org [ijcrt.org]

- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]

- 8. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 11. sarpublication.com [sarpublication.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Characterization of Ethyl 6-methylpyridazine-3-carboxylate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 6-methylpyridazine-3-carboxylate. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of analyzing this heterocyclic compound using fundamental spectroscopic techniques. Given the limited availability of published experimental spectra for this specific molecule, this guide will focus on predicted data and analysis based on established principles and data from analogous structures.

Introduction to this compound

This compound, with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] The pyridazine core is a common scaffold in pharmacologically active molecules, and understanding its substitution patterns is crucial for structure-activity relationship (SAR) studies. Spectroscopic analysis provides the definitive structural elucidation and purity assessment necessary for advancing research and development.

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

This guide will delve into the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms.

Predicted ¹H NMR Spectrum

Based on the structure of this compound, the following proton signals are anticipated in a deuterated chloroform (CDCl₃) solvent:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.3 | Doublet | 1H | H-4 |

| ~7.8 | Doublet | 1H | H-5 |

| ~4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~2.8 | Singlet | 3H | -CH₃ (on pyridazine) |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Rationale for Predictions:

-

Aromatic Protons (H-4 and H-5): The protons on the pyridazine ring are in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic ring current. They are expected to appear at high chemical shifts. The coupling between these adjacent protons should result in two doublets.

-

Ethyl Ester Protons: The methylene protons (-OCH₂-) are adjacent to an oxygen atom, causing a downfield shift to around 4.5 ppm. They will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) of the ethyl group are in a more shielded environment and will appear as a triplet around 1.4 ppm due to coupling with the methylene protons.

-

Methyl Pyridazine Protons: The methyl group attached to the pyridazine ring is expected to be a singlet as there are no adjacent protons to couple with. Its position will be influenced by the aromatic ring.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

Caption: Workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound in CDCl₃ would show eight distinct signals corresponding to the eight unique carbon atoms:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (ester) |

| ~158 | C-6 |

| ~152 | C-3 |

| ~130 | C-4 |

| ~125 | C-5 |

| ~62 | -OCH₂CH₃ |

| ~22 | -CH₃ (on pyridazine) |

| ~14 | -OCH₂CH₃ |

Rationale for Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears at the lowest field (~164 ppm).

-

Pyridazine Carbons: The carbons of the pyridazine ring will have chemical shifts influenced by the nitrogen atoms and the substituents. C-3 and C-6, being attached to nitrogen, will be significantly downfield.

-

Ethyl Ester Carbons: The methylene carbon (-OCH₂-) will be around 62 ppm, and the terminal methyl carbon (-CH₃) will be at a higher field, around 14 ppm.

-

Methyl Pyridazine Carbon: The methyl carbon attached to the ring is expected around 22 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to ensure each unique carbon appears as a singlet. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050-3100 | C-H stretch | Aromatic (pyridazine) |

| ~2900-3000 | C-H stretch | Aliphatic (-CH₃, -CH₂) |

| ~1720 | C=O stretch | Ester |

| ~1580-1620 | C=N and C=C stretch | Pyridazine ring |

| ~1250 | C-O stretch | Ester |

Rationale for Predictions:

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ is a hallmark of the ester carbonyl group.

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1580-1620 cm⁻¹ region.

-

C-O Stretch: The C-O single bond stretch of the ester will give a strong band in the 1250 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, the following key ions are predicted for this compound:

| m/z | Ion |

| 166 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₂H₄]⁺ |

| 121 | [M - OCH₂CH₃]⁺ |

| 93 | [M - COOCH₂CH₃]⁺ |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak [M]⁺ at m/z 166 should be observable and will confirm the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-OCH₂CH₃) to give a peak at m/z 121, and the loss of the entire ester group (-COOCH₂CH₃) to give a peak at m/z 93. The loss of ethene (C₂H₄) via a McLafferty rearrangement is also possible, leading to a peak at m/z 138.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions to support the proposed molecular structure.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a complementary and powerful suite of tools for the comprehensive characterization of this compound. While experimental data for this specific molecule is not widely published, the predicted spectra and fragmentation patterns detailed in this guide offer a robust framework for its analysis. These foundational analytical methods are indispensable for confirming the identity, purity, and structure of such compounds in drug discovery and chemical research, ensuring the integrity and reliability of subsequent scientific investigations.

References

Unlocking the Therapeutic Potential of Pyridazine Scaffolds: A Technical Guide to Key Molecular Targets

Foreword: The Enduring Versatility of the Pyridazine Nucleus

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and structural versatility have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[1][2] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the most promising therapeutic targets for pyridazine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Pyridazine Derivatives in Oncology: Targeting the Hallmarks of Cancer

Cancer, a leading cause of mortality worldwide, is characterized by uncontrolled cell proliferation and evasion of apoptosis.[3] Pyridazine derivatives have emerged as potent anticancer agents by targeting key players in oncogenic signaling pathways.[4][5]

A. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Starving the Tumor

Rationale for Targeting VEGFR-2: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are the primary drivers of this process.[6] Inhibition of VEGFR-2 signaling can effectively cut off the tumor's blood supply, leading to growth arrest and cell death. Pyridazinone-based compounds have shown significant promise as VEGFR-2 inhibitors.[7][8]

Mechanism of Action: Pyridazine derivatives designed as VEGFR-2 inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a pyridazine derivative against VEGFR-2.[9][10][11][12]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test pyridazine derivative (dissolved in DMSO)

-

Kinase-Glo™ Max Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test pyridazine derivative in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the Poly(Glu, Tyr) substrate.

-

Assay Setup: To each well of a 96-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the recombinant VEGFR-2 kinase to all wells except the negative control.

-

Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Add the Kinase-Glo™ Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes.

-

Measurement: Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

B. Poly(ADP-ribose) Polymerase (PARP): Exploiting Synthetic Lethality

Rationale for Targeting PARP: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[13] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality.[14]

Mechanism of Action: Pyridazine-based PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP. By blocking the catalytic activity of PARP, these inhibitors prevent the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of other DNA repair proteins to the site of damage.

Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibition of PARP activity by a pyridazine derivative.[15][16]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Histone-coated 96-well strip plate

-

Biotinylated NAD+

-

Test pyridazine derivative (dissolved in DMSO)

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2 N H2SO4)

-

Microplate reader

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of the test pyridazine derivative. Prepare a working solution of PARP1 enzyme.

-

Assay Setup: To the histone-coated wells, add the PARP assay buffer, activated DNA, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Add the PARP enzyme to all wells except the negative control. Then, add biotinylated NAD+ to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Washing: Wash the plate to remove unbound reagents.

-

Detection: Add Streptavidin-HRP to each well and incubate for 60 minutes. After another wash step, add the TMB substrate.

-

Measurement: Allow the color to develop, then add the stop solution. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

II. Pyridazine Derivatives in Cardiovascular Disease: Modulating Vascular Tone

Cardiovascular diseases remain a major global health concern.[3] Pyridazine derivatives have shown significant potential as vasodilators, offering a therapeutic approach for conditions like hypertension.[1][17]

Rationale for Targeting Vasodilation: Vasodilators are crucial for reducing blood pressure and improving blood flow. Pyridazinone derivatives can induce vasodilation through various mechanisms, including the inhibition of phosphodiesterases (PDEs) and direct actions on vascular smooth muscle.[1]

Mechanism of Action: Certain pyridazinone derivatives act as inhibitors of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to the activation of protein kinase A (PKA). PKA then phosphorylates downstream targets that promote smooth muscle relaxation and vasodilation.

Diagram: PDE3 Inhibition Pathway

Caption: Mechanism of vasodilation by PDE3-inhibiting pyridazinones.

III. Pyridazine Derivatives in Inflammation: Quelling the Fire

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[18] Pyridazine derivatives have demonstrated potent anti-inflammatory properties by targeting key inflammatory mediators.[2][19][20][21][22]

A. Cyclooxygenase-2 (COX-2): A Selective Approach to Pain Relief

Rationale for Targeting COX-2: Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 can provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[19]

Mechanism of Action: Pyridazine-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol details a fluorometric assay for screening pyridazine derivatives as COX-2 inhibitors.[23][24][25][26][27]

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

COX probe

-

Arachidonic acid

-

Test pyridazine derivative (dissolved in DMSO)

-

Celecoxib (positive control inhibitor)

-

White, opaque 96-well plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX probe and arachidonic acid according to the kit instructions.

-

Assay Setup: Add the test compound at various concentrations to the wells. Include an enzyme control (no inhibitor) and an inhibitor control (celecoxib).

-

Enzyme Addition: Add the COX-2 enzyme to all wells.

-

Reaction Mix: Prepare a reaction mix containing the COX assay buffer and the COX probe. Add this mix to all wells.

-

Reaction Initiation: Start the reaction by adding the arachidonic acid solution to all wells.

-

Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

-

Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

B. Tumor Necrosis Factor-alpha (TNF-α): Neutralizing a Key Cytokine

Rationale for Targeting TNF-α: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[18] Inhibiting the production or activity of TNF-α is a validated therapeutic strategy.[28][29][30][31][32]

Mechanism of Action: Some pyridazine derivatives can suppress the release of TNF-α from activated immune cells, such as macrophages. The exact intracellular mechanisms can vary but may involve the modulation of signaling pathways like NF-κB, which is a key regulator of TNF-α gene expression.

Experimental Protocol: TNF-α Release Assay in Macrophages

This protocol describes an ELISA-based method to measure the effect of a pyridazine derivative on TNF-α secretion from LPS-stimulated macrophages.[28][30][31][32]

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

Test pyridazine derivative

-

Human or mouse TNF-α ELISA kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed macrophages in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test pyridazine derivative for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve using the recombinant TNF-α provided in the kit. Determine the concentration of TNF-α in each sample from the standard curve. Calculate the percent inhibition of TNF-α release for each compound concentration.

IV. Pyridazine Derivatives in Neuroprotection: Shielding the Brain

Neurodegenerative diseases pose a significant challenge to modern medicine. Pyridazine derivatives are being explored for their neuroprotective effects, with a focus on modulating glutamate homeostasis.[33][34][35][36][37]

Rationale for Targeting Excitatory Amino Acid Transporter 2 (EAAT2): Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to excitotoxicity and neuronal cell death, a process implicated in various neurological disorders. The Excitatory Amino Acid Transporter 2 (EAAT2) is the main transporter responsible for clearing glutamate from the synaptic cleft. Enhancing the function or expression of EAAT2 is a promising neuroprotective strategy.[33]

Mechanism of Action: Certain pyridazine derivatives have been identified as activators of EAAT2 translation. These compounds can increase the protein levels of EAAT2, thereby enhancing glutamate uptake and protecting neurons from excitotoxicity.[37][38]

Diagram: EAAT2 Activation Workflow

Caption: Experimental workflow for identifying and validating EAAT2 activators.

V. Concluding Remarks and Future Perspectives

The pyridazine scaffold has unequivocally demonstrated its value in the pursuit of novel therapeutics. The diverse range of biological targets modulated by pyridazine derivatives underscores the immense potential of this heterocyclic core. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. Furthermore, the exploration of novel pyridazine derivatives targeting emerging therapeutic areas holds the promise of addressing unmet medical needs.

VI. References

-

Abdel-Maksoud, M. S., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini reviews in medicinal chemistry.

-

Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR protocols, 2(1), 100326.

-

BenchChem. (2025). Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).

-

Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.

-

BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.

-

Allam, E. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future medicinal chemistry.

-

Wang, Z., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments, (89), 51623.

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.

-

BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.

-

Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.

-

El-Sayed, N. N. E., et al. (2017). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical & pharmaceutical bulletin, 65(10), 946–957.

-

Zhao, B., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & medicinal chemistry, 117847.

-

Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

-